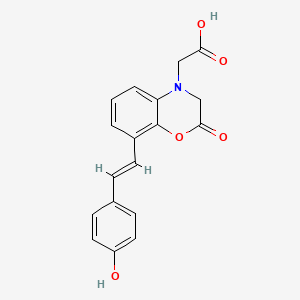
Aldose reductase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldose reductase-IN-5 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is involved in the reduction of glucose to sorbitol, a process that becomes significantly more active under hyperglycemic conditions, such as those found in diabetes mellitus. Inhibitors of aldose reductase, like this compound, are being studied for their potential to prevent or mitigate diabetic complications, including retinopathy, neuropathy, and nephropathy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aldose reductase-IN-5 typically involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. For instance, one synthetic route may involve the use of benzothiadiazine derivatives, which are subjected to reactions with sulfuric acid under reflux conditions . The exact reaction conditions, such as temperature and duration, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This may include the use of automated systems for precise control of reaction parameters and purification processes to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Aldose reductase-IN-5 undergoes various chemical reactions, including:
Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents like NADPH.
Oxidation: It may also undergo oxidation reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield sorbitol, while oxidation reactions could produce corresponding oxidized forms of the compound .
Applications De Recherche Scientifique
Aldose reductase-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of aldose reductase and its effects on glucose metabolism.
Biology: Researchers use it to investigate the role of aldose reductase in various biological processes and its implications in diseases.
Medicine: The compound is being explored for its potential therapeutic effects in preventing diabetic complications, such as retinopathy, neuropathy, and nephropathy
Mécanisme D'action
Aldose reductase-IN-5 exerts its effects by inhibiting the enzyme aldose reductase, which catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting this enzyme, the compound reduces the accumulation of sorbitol and other harmful metabolites that contribute to diabetic complications. The molecular targets and pathways involved include the reduction of oxidative stress and the modulation of signaling pathways related to glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zopolrestat: Another aldose reductase inhibitor with similar therapeutic applications.
Epalrestat: A clinically used aldose reductase inhibitor for managing diabetic neuropathy.
Sorbinil: An older aldose reductase inhibitor studied for its effects on diabetic complications
Uniqueness
Aldose reductase-IN-5 is unique in its specific binding affinity and inhibitory potency against aldose reductase. It has shown promising results in preclinical studies, indicating its potential as a more effective therapeutic agent compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H15NO5 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
2-[8-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-oxo-3H-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c20-14-8-5-12(6-9-14)4-7-13-2-1-3-15-18(13)24-17(23)11-19(15)10-16(21)22/h1-9,20H,10-11H2,(H,21,22)/b7-4+ |
Clé InChI |
VYIPBSOCLBYEIE-QPJJXVBHSA-N |
SMILES isomérique |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)/C=C/C3=CC=C(C=C3)O |
SMILES canonique |
C1C(=O)OC2=C(C=CC=C2N1CC(=O)O)C=CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)
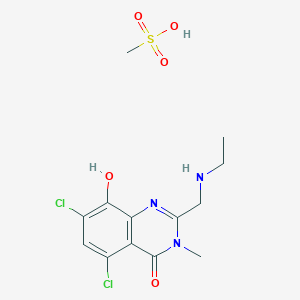
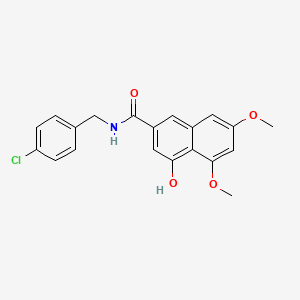

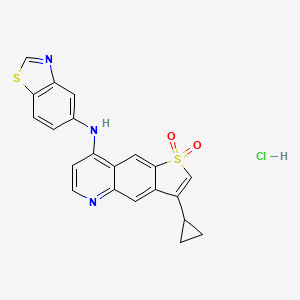



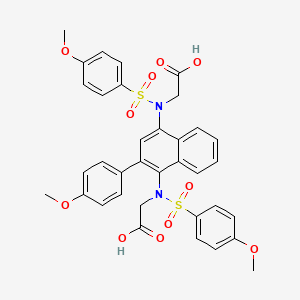
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12399165.png)
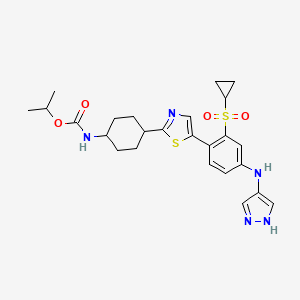

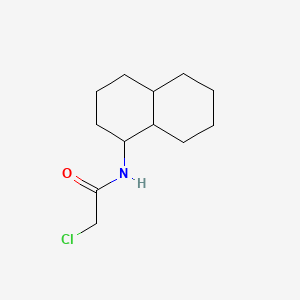
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
